

An In-depth Technical Guide to 2-Bromoethanesulfonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoethanesulfonic acid

Cat. No.: B1197033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-bromoethanesulfonic acid**, a versatile chemical compound with significant applications in biochemical research and as an intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its role in medicinal chemistry.

Chemical and Physical Properties

2-Bromoethanesulfonic acid is an organosulfur compound that is typically handled in its more stable sodium salt form, sodium 2-bromoethanesulfonate.[1][2] The key properties are summarized in the tables below for both the acid and its sodium salt.

Table 1: Chemical Identification

Identifier	2-Bromoethanesulfonic Acid	Sodium 2-Bromoethanesulfonate
CAS Number	26978-65-4[3]	4263-52-9[2][4]
Molecular Formula	C ₂ H ₅ BrO ₃ S[3]	C ₂ H ₄ BrNaO ₃ S[2]
IUPAC Name	2-bromoethanesulfonic acid[3]	sodium 2-bromoethanesulfonate

Table 2: Physicochemical Properties

Property	2-Bromoethanesulfonic Acid	Sodium 2-Bromoethanesulfonate
Molecular Weight	189.03 g/mol [3]	211.01 g/mol
Appearance	Colorless to light yellow liquid [5]	White to off-white crystalline powder [1][2]
Melting Point	Not available	283 °C (decomposes)
Boiling Point	Not available	Not available
Solubility	Soluble in water [5]	Soluble in water (100 mg/mL)

Synthesis and Experimental Protocols

The synthesis of **2-bromoethanesulfonic acid** is most commonly achieved through its sodium salt. Several methods have been reported, with the reaction of 1,2-dibromoethane with sodium sulfite being a prevalent approach.[\[6\]](#)

Synthesis of Sodium 2-Bromoethanesulfonate

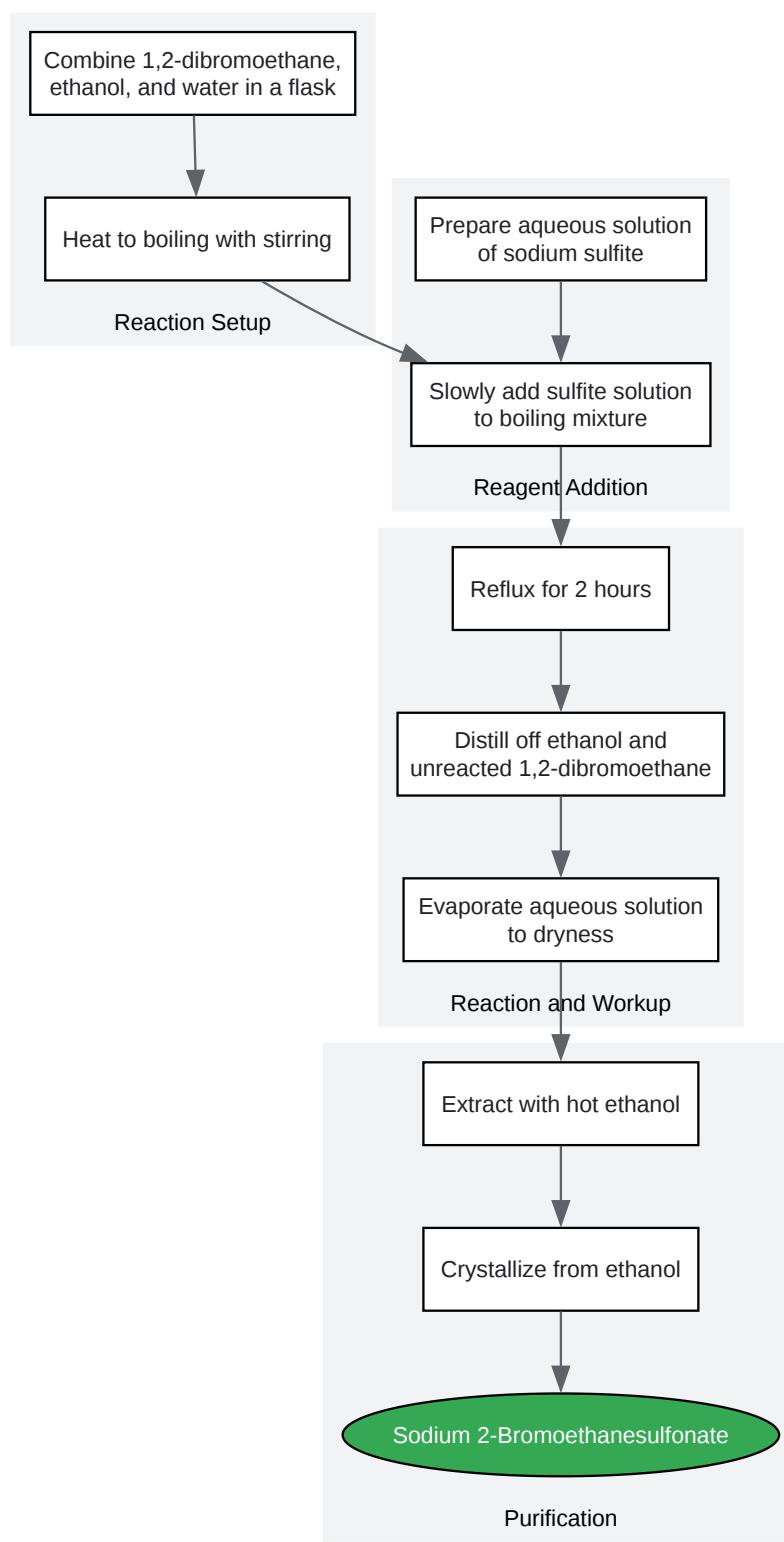
This protocol is adapted from established methods for the synthesis of sodium 2-bromoethanesulfonate.[\[6\]\[7\]](#)

Materials:

- 1,2-dibromoethane
- Sodium sulfite (anhydrous)
- 95% Ethanol
- Deionized water

Equipment:

- Three-necked round-bottom flask


- Mechanical stirrer
- Reflux condenser
- Heating mantle
- Separatory funnel
- Filtration apparatus
- Evaporating dish
- Water bath

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1,2-dibromoethane, 95% ethanol, and water.
- Heat the mixture to boiling with continuous stirring.
- Prepare a solution of anhydrous sodium sulfite in water.
- Slowly add the sodium sulfite solution to the boiling mixture in the flask over a period of approximately 2 hours using a separatory funnel.
- After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
- Reconfigure the apparatus for distillation and remove the ethanol and unreacted 1,2-dibromoethane.
- Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.
- The resulting solid residue contains sodium 2-bromoethanesulfonate, sodium bromide, and unreacted sodium sulfite.

- Extract the sodium 2-bromoethanesulfonate from the residue by boiling with 95% ethanol, followed by filtration.
- Cool the ethanolic solution to induce crystallization of the product.
- Collect the crystals by filtration. The product can be further purified by recrystallization from 95% ethanol.[\[7\]](#)

Diagram 1: Synthesis Workflow for Sodium 2-Bromoethanesulfonate

Workflow for the synthesis of sodium 2-bromoethanesulfonate.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of sodium 2-bromoethanesulfonate.

Applications in Research and Drug Development

2-Bromoethanesulfonic acid and its sodium salt are valuable tools in various scientific disciplines, from microbiology to medicinal chemistry.

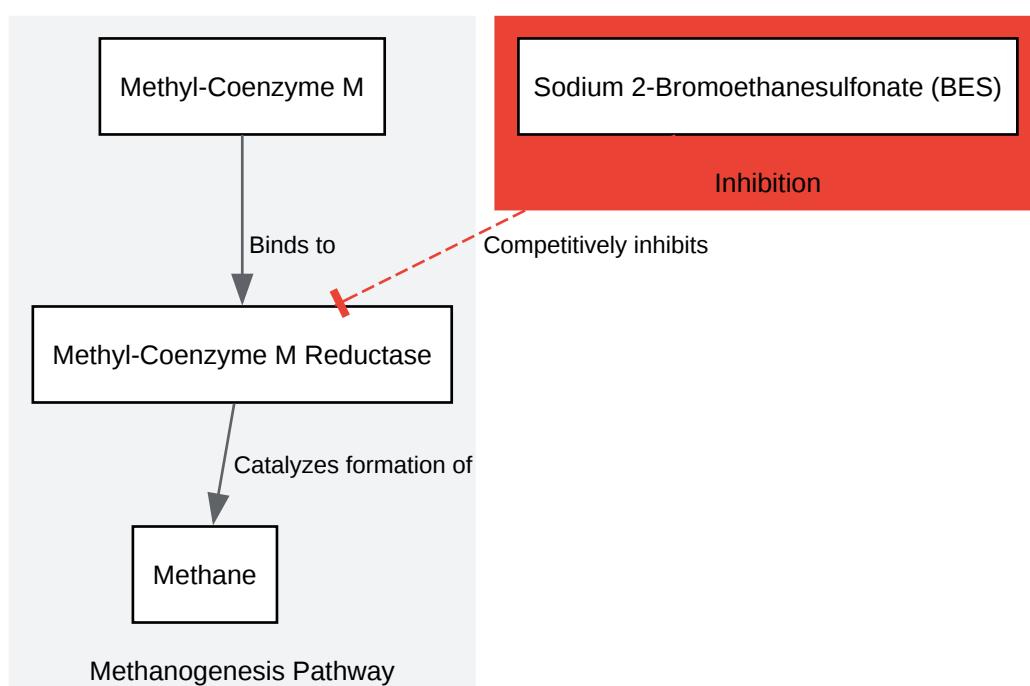
Inhibition of Methanogenesis

Sodium 2-bromoethanesulfonate (BES) is a well-established and potent inhibitor of methanogenesis in microbial communities.^{[8][9]} It acts as a structural analog of coenzyme M, a key cofactor in the final step of methane formation.^[8] This inhibitory action makes it an invaluable tool for studying methanogenic pathways and for enriching for other microbial activities, such as homoacetogenesis, in mixed cultures.^[1]

Experimental Protocol for Methanogenesis Inhibition:

Materials:

- Sodium 2-bromoethanesulfonate (BES)
- Anaerobic culture medium
- Microbial inoculum (e.g., anaerobic sludge, pure culture of methanogens)
- Anaerobic incubation system (e.g., anaerobic chamber, serum bottles with anaerobic headspace)


Procedure:

- Prepare a sterile, anaerobic stock solution of BES in deionized water. The concentration should be high enough to allow for small volume additions to the experimental cultures.
- Dispense the anaerobic culture medium into serum bottles or other suitable anaerobic culture vessels.
- Inoculate the medium with the desired microbial culture.
- Add the BES stock solution to the cultures to achieve the desired final concentration. Typical inhibitory concentrations range from 0.5 mM to 10 mM, depending on the microbial

community and experimental goals.[9][10]

- Seal the culture vessels and pressurize with an appropriate anaerobic gas mixture (e.g., N₂/CO₂ or H₂/CO₂).
- Incubate the cultures under the desired conditions (e.g., temperature, shaking).
- Monitor methane production over time using gas chromatography and compare with control cultures that do not contain BES.

Diagram 2: Inhibition of Methanogenesis by BES

[Click to download full resolution via product page](#)

Caption: Mechanism of methanogenesis inhibition by BES.

Intermediate in Pharmaceutical Synthesis

The reactivity of the carbon-bromine bond in **2-bromoethanesulfonic acid** makes it a useful intermediate in organic synthesis. It can undergo nucleophilic substitution reactions to

introduce the ethanesulfonate moiety into various molecules.[\[2\]](#) This is particularly relevant in the synthesis of sulfonamides, a class of compounds with a wide range of pharmacological activities.[\[11\]](#)

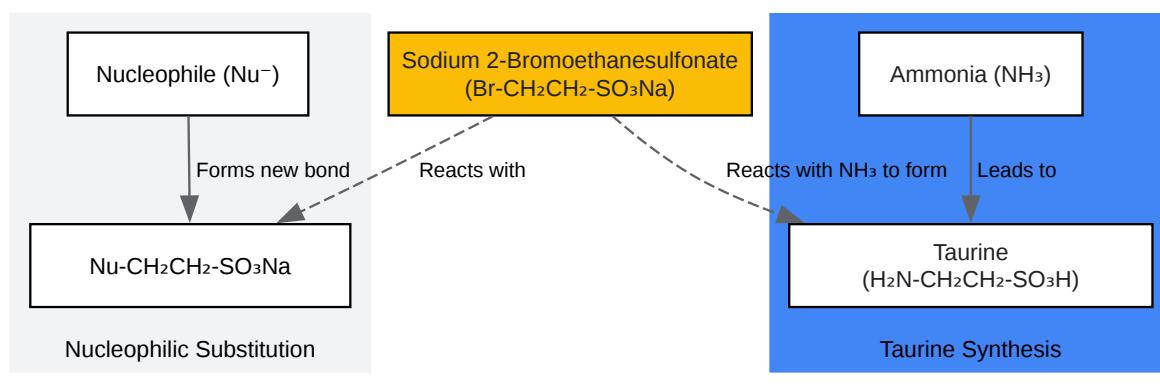
One of the most well-known applications of sodium 2-bromoethanesulfonate is in the synthesis of taurine (2-aminoethanesulfonic acid).[\[12\]](#) Taurine is an amino acid with numerous physiological roles and is used in pharmaceutical and nutritional products.[\[13\]](#)

Experimental Protocol for the Synthesis of Taurine:

This protocol is based on the established synthesis of taurine from sodium 2-bromoethanesulfonate.[\[12\]](#)

Materials:

- Sodium 2-bromoethanesulfonate
- Concentrated aqueous ammonia
- 95% Ethanol
- Activated carbon (e.g., Norite)
- Deionized water


Equipment:

- Large reaction vessel
- Heating mantle or steam bath
- Evaporation apparatus
- Filtration apparatus
- Beakers

Procedure:

- Dissolve sodium 2-bromoethanesulfonate in concentrated aqueous ammonia in a suitable reaction vessel.
- Allow the solution to stand at room temperature for several days (e.g., 5-7 days) to allow the reaction to proceed.[12]
- Evaporate the reaction mixture to dryness, using a steam bath for the final stages.
- Dissolve the residue in a minimum amount of hot water.
- If the solution is colored, add a small amount of activated carbon, heat briefly, and filter.
- Concentrate the clear filtrate and then add 95% ethanol to precipitate the crude taurine.
- Collect the crude product by filtration.
- Purify the taurine by recrystallization from an aqueous ethanol solution.[12]

Diagram 3: General Reactivity and Application in Taurine Synthesis

[Click to download full resolution via product page](#)

Caption: Reactivity of 2-bromoethanesulfonate and its use in taurine synthesis.

Analytical Characterization

The purity and identity of **2-bromoethanesulfonic acid** and its derivatives are typically confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling patterns of the protons and carbons in the ethyl chain.[3]
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic absorption bands of the sulfonate group (S=O stretching) and the carbon-bromine bond.[3]
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to aid in its structural elucidation.

Safety and Handling

2-Bromoethanesulfonic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]
- 3. Buy 2-Bromoethanesulfonic acid | 26978-65-4 [smolecule.com]
- 4. 2-Bromoethanesulfonic acid, sodium salt | C₂H₄BrNaO₃S | CID 23666797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]

- 6. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anaerobic microbial community response to methanogenic inhibitors 2-bromoethanesulfonate and propynoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN101100449A - Method for synthesizing taurine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromoethanesulfonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1197033#2-bromoethanesulfonic-acid-cas-number\]](https://www.benchchem.com/product/b1197033#2-bromoethanesulfonic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com